molecular formula C21H18N2O4S B2420035 N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide CAS No. 868369-72-6

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Cat. No. B2420035
CAS RN: 868369-72-6
M. Wt: 394.45
InChI Key: UXNMZAFGFJBGGW-DQRAZIAOSA-N
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Description

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is closely related to a class of chemicals that have been synthesized and analyzed for their unique structural properties. For instance, Zeng et al. (2018) synthesized novel compounds through a 1,3-dipolar cycloaddition reaction, yielding derivatives with significant structural similarities to the compound . These derivatives were characterized by NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis, demonstrating the importance of such methods in understanding the chemical structure and properties of these compounds (Qing Zeng et al., 2018).

Photophysical Properties and Sensing Applications

Coumarin benzothiazole derivatives, which share structural similarities with the compound, have been studied for their photophysical properties and potential as chemosensors. Wang et al. (2015) investigated four such derivatives, finding that they can effectively recognize cyanide anions through a Michael addition reaction, with observable color change and fluorescence quenching. This highlights the potential of structurally similar compounds in sensing and detection applications (Kangnan Wang et al., 2015).

Photovoltaic and Solar Cell Applications

In the field of renewable energy, particularly solar cells, compounds structurally related to N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide have been explored. Kim et al. (2010) designed and developed functionalized unsymmetrical benzothiazole squaraine organic sensitizers with an intensive and wider absorption band in the red/NIR wavelength region. This research demonstrates the applicability of such compounds in enhancing the efficiency of solid-state dye-sensitized solar cells (SS-DSSCs) (Sanghoon Kim et al., 2010).

Antimicrobial Activity

Compounds structurally similar to N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, Incerti et al. (2017) synthesized a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides and found them to be potent antimicrobial agents. This suggests that compounds within this chemical family may have potential applications in developing new antimicrobial drugs (M. Incerti et al., 2017).

properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-4-23-18-16(26-3)10-9-12(2)19(18)28-21(23)22-20(25)17-11-14(24)13-7-5-6-8-15(13)27-17/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNMZAFGFJBGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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